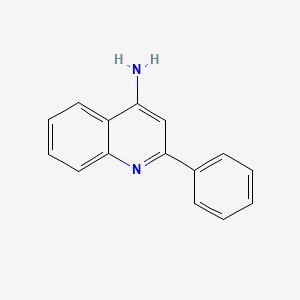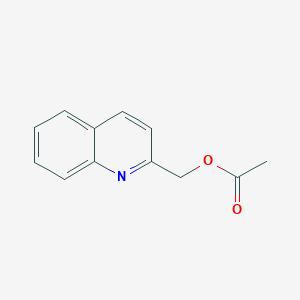
Vinylvalerat
Übersicht
Beschreibung
Vinyl valerate is a chemical compound with the molecular formula C7H12O2 . It is also known by other names such as Pentanoic acid, ethenyl ester, Valeric acid, vinyl ester, and Vinyl pentanoate .
Molecular Structure Analysis
The molecular structure of vinyl valerate consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C7H12O2/c1-3-5-6-7 (8)9-4-2/h4H,2-3,5-6H2,1H3 .
Physical and Chemical Properties Analysis
Vinyl valerate has a molecular weight of 128.17 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . Its rotatable bond count is 5 .
Wissenschaftliche Forschungsanwendungen
Polymerscience: Stereoselektive Polymerisation
Vinylvalerat wird bei der stereoselektiven Polymerisation von Vinylestern eingesetzt. Dieser Prozess ist wichtig für die Herstellung von isotaktischen Poly(vinylether)n, die einen hohen Grad an Isotaktizität aufweisen . Diese Polymere zeigen verbesserte physikalische Eigenschaften wie Zugfestigkeit und eine verbesserte Haftung auf polaren Substraten, wodurch sie vielversprechend für technische Materialien der nächsten Generation sind .
Biotechnologie: Biopolymerproduktion
In der Biotechnologie werden Vinylvaleratderivate, insbesondere Poly(3-Hydroxybutyrat-co-3-Hydroxyvalerat) (PHBV), als Biopolymere hergestellt. PHBV ist bekannt für seine Biokompatibilität und Bioabbaubarkeit, was es zu einem potenziellen Ersatz für Erdölpolymere macht. Es wird in medizinischen Behandlungen und als umweltfreundliche Materialien verwendet, da es für seine Bioabbaubarkeit und Biokompatibilität bekannt ist .
Medizinische Anwendungen: Biokompatible Materialien
This compound ist ein wichtiger Bestandteil bei der Synthese von PHBV, das zur Herstellung von biokompatiblen Materialien für medizinische Anwendungen verwendet wird. Diese Materialien werden in der Gewebezüchtung, in Medikamentenabgabesystemen und als abbaubare Implantate eingesetzt, da sie eine hervorragende Biokompatibilität und ein ausgezeichnetes Abbauverhalten aufweisen .
Umweltwissenschaften: Bioabbaubare Verbundwerkstoffe
This compound trägt zur Entwicklung von bioabbaubaren Verbundwerkstoffen bei, wie z. B. PHBV-Bioverbundwerkstoffen. Diese Materialien werden für ihr Potenzial in den Bereichen Verpackung, Gewebezüchtung und Medikamentenabgabesysteme untersucht. Der Fokus liegt auf der Schaffung umweltfreundlicher Alternativen zu herkömmlichen Kunststoffen, die zum Konzept der Kreislaufwirtschaft beitragen .
Landwirtschaft: Nachhaltige Verpackungen
In der Landwirtschaft werden this compound-basierte Biopolymere für ihre Verwendung in nachhaltigen Verpackungslösungen untersucht. Die Einarbeitung von landwirtschaftlichen Abfällen in die PHBV-Matrix bildet Bioverbundwerkstoffe, die für Verpackungsanwendungen getestet werden, um die Umweltbelastung herkömmlicher Verpackungsmaterialien zu reduzieren .
Materialwissenschaften: Schallplatten
This compound spielt eine Rolle in den Materialwissenschaften, die hinter Schallplatten stehen. Die Chemie, die bei der Produktion von Schallplatten aus Vinyl, das auch this compound enthält, zum Einsatz kommt, hat die Geschichte des aufgezeichneten Klangs geprägt. Die Eigenschaften des Materials tragen zur Langlebigkeit und Qualität von Schallplatten bei .
Safety and Hazards
Vinyl valerate is classified as Aquatic Acute 1 and Flam. Liq. 3 according to the GHS label elements . It is very toxic to aquatic life and is a flammable liquid and vapour . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Vinyl valerate, also known as ethenyl pentanoate, is a chemical compound that doesn’t have a specific biological target in the human body. It’s primarily used in the production of polymers and isn’t typically associated with biological or pharmacological activity .
Mode of Action
As a chemical compound used in industrial applications, vinyl valerate doesn’t interact with biological targets in the way that a drug or bioactive molecule would. Instead, its primary interactions are with other chemical substances in the context of polymer production .
Biochemical Pathways
Vinyl valerate doesn’t participate in any known biochemical pathways in the human body. Related compounds such as valerate (a short-chain fatty acid) have been shown to influence intestinal barrier function
Eigenschaften
IUPAC Name |
ethenyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSRIYYOIZLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974258 | |
| Record name | Ethenyl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-43-8 | |
| Record name | Vinyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5873-43-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethenyl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1606681.png)
![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B1606683.png)



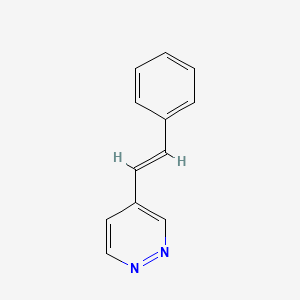
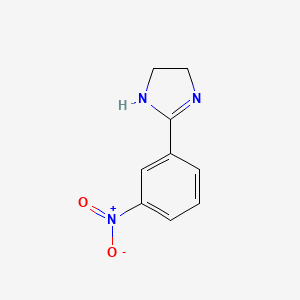
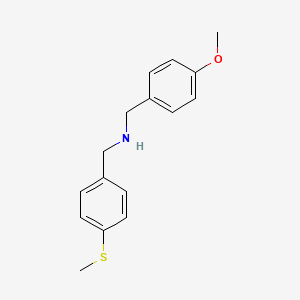

![(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B1606698.png)
